XE991

Description

Structure

3D Structure

Properties

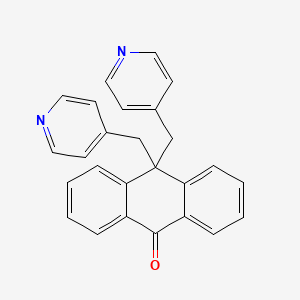

Molecular Formula |

C26H20N2O |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |

InChI |

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |

InChI Key |

KHJFBUUFMUBONL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |

Pictograms |

Irritant |

Synonyms |

10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of XE991: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of XE991, a potent and selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and its downstream physiological effects.

Core Mechanism of Action: Targeting KCNQ Channels

This compound exerts its primary effect through the direct inhibition of KCNQ (Kv7) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to membrane depolarization and an increased propensity for action potential firing. The M-current, a slowly activating and non-inactivating potassium current, is particularly sensitive to this compound, and its blockade is a hallmark of the compound's activity.[1][2][3]

The selectivity of this compound for KCNQ channels over other potassium channels, such as Kv1.2 and Kv4.3, has been well-documented, establishing it as a valuable pharmacological tool for isolating the function of KCNQ channels in various physiological processes.[2]

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound varies across different KCNQ channel subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. A summary of these findings is presented in the table below.

| Target Channel/Current | Cell Type | IC50 (μM) | Reference |

| KCNQ1 | HEK293 | 0.75 | [4] |

| KCNQ2 | CHO | 0.71 | [3] |

| KCNQ2/KCNQ3 | CHO | 0.6 | [3] |

| M-current | - | 0.98 | [4] |

| Gross outward K+ current | Murine Portal Vein Smooth Muscle | 5.8 | [5] |

Signaling Pathways and Downstream Effects

The blockade of KCNQ channels by this compound initiates a cascade of events that ultimately modulate neuronal signaling and neurotransmitter release. The primary signaling pathway is straightforward: inhibition of potassium efflux leads to membrane depolarization, which in turn brings the neuron closer to its action potential threshold.

This increase in neuronal excitability has been shown to facilitate the release of various neurotransmitters, including acetylcholine and dopamine. This effect underlies the potential of this compound as a cognitive enhancer and its utility in studying neurotransmitter release mechanisms.

Key Experimental Protocols

The following sections detail the methodologies for two key experimental approaches used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of this compound's effect on KCNQ channel activity.

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression. Cells are transiently or stably transfected with the cDNA for the desired KCNQ channel subtype(s).

Solutions:

-

Intracellular (Pipette) Solution (in mM): 145 Potassium Aspartate, 2.2 EGTA, 10 HEPES, and 1 MgCl2. The pH is adjusted to 7.2 with KOH.[1]

-

Extracellular (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, and 10 HEPES. The pH is adjusted to 7.3 with NaOH.[1]

Recording Procedure:

-

A glass micropipette filled with the intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Voltage steps are applied to elicit KCNQ channel currents. A typical protocol involves stepping the voltage from -80 mV to +10 mV in 10 mV increments.[1]

-

This compound is then perfused into the bath solution at various concentrations to determine its inhibitory effect on the recorded currents.

Neurotransmitter Release Assay

This assay measures the release of a radiolabeled neurotransmitter from synaptosomes (isolated nerve terminals) to assess the impact of this compound on presynaptic activity.

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine release) of rodents. The tissue is homogenized and subjected to differential centrifugation to isolate the nerve terminal fraction.

Protocol:

-

Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [3H]dopamine, allowing it to be taken up into the presynaptic terminals.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer (e.g., Krebs-Ringer) to establish a stable baseline of neurotransmitter release.

-

Stimulation: Neurotransmitter release is stimulated by depolarizing the synaptosomes with a high concentration of potassium chloride (KCl), typically in the range of 15-55 mM.[6]

-

Drug Application: this compound is included in the superfusion buffer before and during the KCl stimulation to determine its effect on evoked neurotransmitter release.

-

Sample Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured using liquid scintillation counting to quantify neurotransmitter release.

Conclusion

This compound is a well-characterized and highly selective inhibitor of KCNQ (Kv7) potassium channels. Its mechanism of action, involving the blockade of M-current and subsequent neuronal depolarization, leads to increased excitability and enhanced neurotransmitter release. The experimental protocols detailed in this guide provide a robust framework for investigating the physiological roles of KCNQ channels and for the preclinical evaluation of novel KCNQ channel modulators. The specificity and potency of this compound make it an indispensable tool for neuroscience research and drug discovery.

References

- 1. KCNQ/M-currents contribute to the resting membrane potential in rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

XE991: A Technical Guide to a Selective KCNQ2/3 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991, or 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, is a potent and selective blocker of voltage-gated potassium channels of the KCNQ family, particularly the KCNQ2 and KCNQ3 subtypes. These channels are the primary molecular correlates of the M-current, a slowly activating and deactivating potassium current that plays a crucial role in regulating neuronal excitability. By inhibiting the M-current, this compound effectively increases neuronal excitability, a mechanism that has significant implications for both basic neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental protocols used to characterize its effects.

Core Mechanism of Action

KCNQ2 and KCNQ3 subunits co-assemble to form heterotetrameric potassium channels that are predominantly expressed in the nervous system.[1] These channels are voltage-gated and open at subthreshold membrane potentials, contributing to the resting membrane potential and stabilizing neuronal firing rates. The outflow of potassium ions through open KCNQ2/3 channels generates the M-current, which acts as a brake on neuronal excitability.

This compound exerts its effect by directly binding to and blocking the pore of the KCNQ2/3 channel. This blockade is state-dependent, favoring the activated or open state of the channel.[2][3] By inhibiting the M-current, this compound reduces the outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability lowers the threshold for action potential firing and can enhance neurotransmitter release.[4][5]

dot

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified across various KCNQ channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Channel Subtype | IC50 (µM) | Reference(s) |

| KCNQ1 | 0.75 | [4][5] |

| KCNQ2 | 0.71 | [4][5] |

| KCNQ2/3 Heteromer | 0.6 | [4][5] |

| M-current (native) | 0.71 - 0.98 | [4][6][7] |

| KCNQ1/minK | 11.1 | [8] |

| Kv1.2 | >100 | [6] |

| Kv4.3 | >43 | [6] |

Key Experimental Protocols

Electrophysiological Recording of M-current in Neurons (Whole-Cell Patch-Clamp)

This protocol is fundamental for characterizing the effect of this compound on the M-current in native neurons or cell lines expressing KCNQ channels.

Methodology:

-

Cell Preparation: Neurons (e.g., from superior cervical ganglion or hippocampus) are acutely dissociated or cultured. Alternatively, HEK293 or CHO cells are transiently or stably transfected with KCNQ2 and KCNQ3 cDNA.

-

Recording Configuration: The whole-cell patch-clamp technique is used to measure ionic currents across the cell membrane.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

-

Voltage-Clamp Protocol for M-current:

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV).

-

Apply a depolarizing step to a potential where M-current is activated (e.g., -20 mV) for 1-2 seconds to fully activate the channels.

-

Apply a series of hyperpolarizing steps (e.g., from -30 mV to -80 mV in 10 mV increments) to observe the deactivating tail currents characteristic of the M-current.

-

Apply this compound to the external solution (typically 1-10 µM) and repeat the voltage protocol to measure the extent of M-current inhibition.

-

-

Data Analysis: The this compound-sensitive current (M-current) is obtained by subtracting the currents recorded in the presence of this compound from the control currents. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

dot

In Vivo Assessment of Cognitive Enhancement

This compound has been shown to enhance cognitive function in animal models, likely by increasing neuronal excitability in key brain regions like the hippocampus.

Methodology:

-

Animal Model: Typically, adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered systemically, often via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.

-

Behavioral Paradigms:

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the path length are measured.

-

Object Recognition Test: To evaluate non-spatial memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

-

Fear Conditioning: To assess associative learning and memory. A neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response to the conditioned stimulus.

-

-

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of this compound-treated animals with vehicle-treated controls.

dot

Signaling Pathways and Broader Implications

The inhibition of KCNQ2/3 channels by this compound has downstream effects on several signaling pathways and neuronal processes. By increasing neuronal excitability, this compound can modulate the release of various neurotransmitters, including acetylcholine, which is crucial for cognitive functions.[5] This has led to the investigation of this compound and other KCNQ channel blockers as potential cognitive enhancers, particularly in the context of disorders characterized by cholinergic deficits, such as Alzheimer's disease.[9][10]

Furthermore, the role of KCNQ2/3 channels in controlling neuronal firing patterns makes them a target for conditions of neuronal hyperexcitability, such as epilepsy. While channel openers are typically investigated for epilepsy treatment, the study of blockers like this compound provides valuable insights into the fundamental mechanisms of seizure generation and neuronal network stability.

Conclusion

This compound is a powerful pharmacological tool for the study of KCNQ2/3 channels and the M-current. Its high potency and selectivity have made it instrumental in elucidating the role of these channels in regulating neuronal excitability and their involvement in cognitive processes. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating KCNQ2/3 channel activity. As our understanding of the intricate roles of these channels in brain function and disease continues to grow, selective blockers like this compound will remain indispensable for advancing neuroscience research.

References

- 1. maxcyte.com [maxcyte.com]

- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. KCNQ/M-currents contribute to the resting membrane potential in rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

role of M-current in neuronal excitability and XE991

An In-Depth Technical Guide on the Core Role of M-Current in Neuronal Excitability and the Pharmacological Blocker XE991

Audience: Researchers, scientists, and drug development professionals.

Abstract

The M-current (IM), a subthreshold, non-inactivating potassium current, is a critical determinant of neuronal excitability.[1][2] Mediated by members of the KCNQ (or Kv7) family of voltage-gated potassium channels, the M-current acts as a powerful brake on neuronal firing, stabilizing the resting membrane potential and limiting repetitive action potential discharges.[2][3][4] Its inhibition leads to membrane depolarization and an increase in neuronal excitability, a mechanism leveraged by various neurotransmitters to modulate synaptic transmission.[5] this compound is a potent and selective pharmacological blocker of KCNQ channels and, consequently, the M-current.[6] This property makes it an invaluable tool for investigating the physiological roles of the M-current and a compound of interest in therapeutic areas where enhancing neuronal excitability may be beneficial, such as cognitive enhancement.[7][8] Conversely, its effects highlight the potential pro-convulsant risks of M-current inhibition.[3] This technical guide provides an in-depth overview of the M-current's function, the mechanism of this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on neuronal properties.

Introduction: The M-Current (IM) and its Molecular Correlates

First identified in bullfrog sympathetic ganglion cells, the M-current is a time- and voltage-dependent potassium current named for its inhibition by muscarinic acetylcholine receptor agonists.[9][10] It is distinct from other potassium currents due to its slow activation and non-inactivating nature, activating at membrane potentials just below the threshold for action potential firing (approximately -60 mV).[5][11] This allows the M-current to exert significant control over neuronal excitability in the subthreshold voltage range.[4]

The molecular basis of the neuronal M-current is the assembly of protein subunits from the KCNQ gene family, specifically KCNQ2, KCNQ3, and KCNQ5.[12] These subunits form tetrameric voltage-gated potassium channels (Kv7.2, Kv7.3, Kv7.5).[13][14] While homomeric channels can be formed, the most common configuration in the central nervous system is a heteromeric channel composed of KCNQ2 and KCNQ3 subunits.[15] These KCNQ/Kv7 channels are widely expressed in the central and peripheral nervous systems and are key regulators of neuronal activity.[11][13] Mutations in KCNQ2 and KCNQ3 genes are linked to benign familial neonatal convulsions, a form of epilepsy, underscoring the critical role of the M-current in preventing neuronal hyperexcitability.[1][3]

The Role of the M-Current in Neuronal Excitability

The M-current's unique biophysical properties allow it to play a crucial "braking" role in neuronal function:

-

Stabilization of Resting Membrane Potential (RMP): Because KCNQ channels are partially open at typical resting membrane potentials, the resulting outward flow of potassium ions contributes to maintaining a hyperpolarized state.[12] Inhibition of this current leads to a depolarizing shift in the RMP.[12][16]

-

Control of Action Potential (AP) Firing: By clamping the membrane potential below the firing threshold, the M-current makes it more difficult for a neuron to fire an action potential in response to a depolarizing stimulus.[2][9] When the M-current is inhibited, the threshold for firing is lowered, and the neuron becomes more likely to fire.[1][16]

-

Spike-Frequency Adaptation: During prolonged depolarization, the M-current slowly activates, increasing potassium efflux. This counteracts the depolarizing stimulus, slowing the rate of action potential firing over time, a phenomenon known as spike-frequency adaptation.[17] Blocking the M-current reduces this adaptation, leading to more sustained, high-frequency firing.[1]

This compound: A Potent and Selective M-Current Blocker

This compound (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) is a widely used pharmacological tool due to its high potency and selectivity as a blocker of KCNQ channels.[6]

-

Mechanism of Action: this compound acts as a state-dependent inhibitor, preferentially binding to and blocking the pore of KCNQ channels when they are in an open or activated state.[18][19][20] This means its efficacy is voltage-dependent, with little effect at hyperpolarized resting potentials but near-complete inhibition at more depolarized potentials where the channels are open.[19] The block is potent, with IC50 values in the sub-micromolar to low-micromolar range for various KCNQ subtypes.

-

Effects on Neuronal Excitability: By blocking the M-current, this compound produces several characteristic effects on neuronal function:

-

Membrane Depolarization: Inhibition of the outward potassium current at rest causes the resting membrane potential to become more positive.[12][16][21]

-

Increased Input Resistance: Closing a population of potassium channels at rest increases the overall resistance of the neuronal membrane.

-

Lowered Action Potential Threshold: With the RMP closer to the firing threshold, a smaller depolarizing stimulus is required to elicit an action potential.[1]

-

Increased Firing Rate: For a given suprathreshold stimulus, neurons will fire action potentials at a higher frequency.[12][21][22]

-

Reduced Afterhyperpolarization (AHP): The M-current contributes to the medium component of the AHP that follows an action potential; its blockade reduces the magnitude of this hyperpolarization.[12]

-

Quantitative Effects of this compound on Neuronal Properties

The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature. These values can vary depending on the specific cell type, recording conditions, and temperature.

Table 1: Potency of this compound on KCNQ Channels

| Channel Subtype | IC50 (μM) | Reference |

| M-current (native) | 0.6 - 0.98 | |

| Kv7.1 (KCNQ1) | 0.75 | |

| Kv7.2 (KCNQ2) | 0.71 | |

| Kv7.2 + Kv7.3 | 0.6 | |

| Kv7.1/minK | 11.1 | |

| Murine Portal Vein (total outward current) | 5.8 | [2] |

| Rat Node of Ranvier (IKs) | 2.2 | [23] |

Table 2: Effects of this compound on Passive and Active Neuronal Properties

| Neuron Type | This compound Conc. (μM) | Change in RMP (mV) | Change in AP Firing | Other Notable Effects | Reference(s) |

| Rat Nodose Ganglion (A-type) | 10 | +4.0 ± 1.0 | Increased from 1 to 2-7 spikes | [21] | |

| Rat Nodose Ganglion (C-type) | 10 | +3.9 ± 0.4 | - | [21] | |

| Rat Nerve Fiber | 100 | +4.2 ± 2.0 | Increased repetitive activity | AP Threshold decreased from -22.6 to -19.0 mV | [1] |

| CA3 Pyramidal Neurons | 10 | +5.4 (from -62.4 to -57.0) | Increased from 1.5 to 1.75 APs (100pA step) | AHP amplitude decreased | [12] |

| CA3 Pyramidal Neurons | 20 | +7.5 (from -62.5 to -55.0) | Increased from 1.4 to 3.1 APs (100pA step) | AHP amplitude decreased | [12] |

| Hippocampal Pyramidal Neurons | 3 | +8.7 ± 0.9 | Substantially increased | [16] | |

| Murine Portal Vein SMCs | 10 | +6 ± 3 | Augmented AP amplitude | [14] | |

| Murine Portal Vein SMCs | 100 | +13 ± 5 | Augmented AP amplitude | [14] | |

| Cultured Hippocampal Neurons | 10 | +5.0 (from -60.2 to -55.2) | Threshold current for firing decreased | [6] | |

| Dopaminergic (DA) Neurons | 10 | - | Increased from 3.2 to 5.2 spikes | [22] |

Key Experimental Protocols

Studying the M-current and the effects of this compound primarily involves electrophysiological techniques, specifically patch-clamp in the voltage-clamp and current-clamp configurations.

Voltage-Clamp Electrophysiology for M-Current Recording

The voltage-clamp technique allows for the direct measurement of ionic currents across the cell membrane while holding the membrane potential at a fixed level.[24][25]

Objective: To isolate and characterize the M-current (IM) and quantify its blockade by this compound.

Methodology:

-

Cell Preparation: Prepare acute brain slices, dissociated primary neurons, or cultured cell lines expressing KCNQ channels.

-

Recording Configuration: Establish a whole-cell or perforated-patch recording configuration.[5] The perforated patch is often preferred to maintain the intracellular signaling environment.[14]

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents, Tetrodotoxin (TTX, 0.5 μM) is added to block voltage-gated sodium channels, and a cocktail of other potassium channel blockers (e.g., 4-AP, TEA) and synaptic blockers (e.g., CNQX, APV) may be included depending on the preparation.

-

Intracellular (Pipette) Solution (in mM): 125 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.[7][26] Using a K-Gluconate base is common for recording potassium currents.

-

-

Voltage Protocol (Deactivation Protocol):

-

Hold the neuron at a depolarized potential (e.g., -20 mV or -30 mV) to activate the M-current.[4]

-

Apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -100 mV in 10 mV increments) for 1-2 seconds.

-

The slow, time-dependent inward current relaxation observed during the hyperpolarizing step represents the deactivation of the M-current. The amplitude of the M-current at the holding potential can be measured as the difference between the instantaneous current at the beginning of the step and the steady-state current at the end of the step.

-

-

Pharmacology:

-

Record baseline M-currents using the deactivation protocol.

-

Bath-apply this compound (typically 1-20 μM).

-

Repeat the voltage protocol. The reduction in the deactivating current reflects the block of the M-current by this compound.[27] The this compound-sensitive current can be obtained by digital subtraction of the traces recorded in the presence of the drug from the control traces.[27]

-

Current-Clamp Electrophysiology for Assessing Neuronal Excitability

The current-clamp technique measures the membrane potential (voltage) while injecting a known amount of current.[28][29] This allows for the assessment of a drug's effect on RMP, input resistance, and action potential firing properties.

Objective: To determine how this compound modulates neuronal excitability.

Methodology:

-

Cell Preparation and Recording: As described in section 5.1.

-

Solutions: Standard physiological extracellular and intracellular solutions are used.

-

Experimental Procedures:

-

Resting Membrane Potential (RMP): After establishing a whole-cell recording, measure the stable membrane potential with zero current injection (I=0). Apply this compound and record the change in RMP.

-

Input Resistance (Rin): Inject a series of small, hyperpolarizing current steps (e.g., -100 pA to +50 pA in 10 pA increments). Plot the steady-state voltage response against the injected current. The slope of this I-V curve in the linear range represents the input resistance. Compare Rin before and after this compound application.

-

Action Potential Firing (F-I Curve): Inject a series of long (e.g., 500-1000 ms) depolarizing current steps of increasing amplitude. Count the number of action potentials fired at each current step. Plot the firing frequency against the current injection amplitude to generate an F-I curve. Compare the curves before and after this compound application to assess changes in firing rate and the current threshold for firing.[12]

-

Signaling Pathways and Visualized Workflows

Gq-Coupled Receptor-Mediated M-Current Inhibition

The M-current is famously inhibited by the activation of Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor.[13][30] This signaling cascade is a key mechanism of neuromodulation. The process involves the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for KCNQ channel function.[3][31]

Caption: Gq-coupled receptor activation leads to M-current inhibition via PLC-mediated PIP2 depletion.

Mechanism of Action: this compound Blockade of KCNQ Channels

Unlike receptor-mediated inhibition, this compound acts directly on the KCNQ channel protein. It functions as an open-channel blocker, physically occluding the pore and preventing the flow of potassium ions.

Caption: this compound directly binds to the open KCNQ channel pore, physically blocking K+ ion efflux.

Experimental Workflow for Characterizing M-Current Modulators

The following diagram outlines a typical workflow for screening and characterizing a compound like this compound for its effects on the M-current and neuronal excitability.

Caption: A typical electrophysiology workflow to assess a compound's effect on M-current and excitability.

Conclusion and Future Directions

The M-current, mediated by KCNQ2/3/5 channels, is a fundamental regulator of neuronal excitability. Its ability to stabilize the membrane potential near rest and limit repetitive firing positions it as a key control point for information processing in the nervous system. The pharmacological blocker this compound, through its potent and selective inhibition of these channels, has been instrumental in elucidating the M-current's diverse physiological roles.

For drug development professionals, the M-current presents a compelling target. While M-current enhancers (openers) have therapeutic applications as anticonvulsants, M-current inhibitors like this compound have demonstrated potential as cognitive enhancers by increasing neuronal excitability in brain regions associated with learning and memory.[7][8] However, this pro-excitatory effect also carries the risk of inducing seizures, highlighting the delicate balance required when modulating this critical current. Future research will likely focus on developing subtype-specific KCNQ channel modulators to target specific neuronal populations and minimize off-target effects, thereby optimizing the therapeutic window for treating disorders ranging from epilepsy to cognitive decline.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIP2 mediates functional coupling and pharmacology of neuronal KCNQ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General electrophysiology [bio-protocol.org]

- 6. M-Current Inhibition in Hippocampal Excitatory Neurons Triggers Intrinsic and Synaptic Homeostatic Responses at Different Temporal Scales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meetings.cshl.edu [meetings.cshl.edu]

- 10. researchgate.net [researchgate.net]

- 11. KCNQ5 channels control resting properties and release probability of a synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kv7/KCNQ Channels Control Action Potential Phasing of Pyramidal Neurons during Hippocampal Gamma Oscillations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKC ACTIVATION AND PIP2 DEPLETION UNDERLIE BIPHASIC REGULATION OF IKs BY Gq-COUPLED RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the mechanism of M-current inhibition by muscarinic m1 receptors in DNA-transfected rodent neuroblastoma x glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional significance of axonal Kv7 channels in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. KCNQ/M-currents contribute to the resting membrane potential in rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Voltage clamp - Wikipedia [en.wikipedia.org]

- 25. Virtual Labs [virtual-labs.github.io]

- 26. scientifica.uk.com [scientifica.uk.com]

- 27. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Current Clamp Technique (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 29. Virtual Labs [nsvl-au.vlabs.ac.in]

- 30. researchgate.net [researchgate.net]

- 31. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of XE991 on Hippocampal Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a widely studied cellular mechanism underlying learning and memory. The modulation of neuronal excitability is a key factor in the induction of LTP. One critical regulator of neuronal excitability is the M-current, a subthreshold, non-inactivating potassium current mediated by Kv7 (KCNQ) channels. The specific M-current blocker, XE991, has emerged as a valuable pharmacological tool to investigate the role of Kv7 channels in synaptic plasticity. This technical guide provides an in-depth overview of the effects of this compound on hippocampal LTP, focusing on the underlying mechanisms, experimental protocols, and quantitative data.

Mechanism of Action: How this compound Facilitates Hippocampal LTP

This compound is a potent and selective inhibitor of KCNQ/Kv7 channels, with particular activity against heteromers containing KCNQ2 and KCNQ3 subunits, which are prominently expressed in the hippocampus. By blocking these channels, this compound effectively reduces the M-current. This inhibition of a key potassium conductance leads to several electrophysiological changes in hippocampal neurons that collectively lower the threshold for LTP induction.

The primary mechanism by which this compound facilitates LTP is through the enhancement of postsynaptic depolarization.[1] The M-current is active at subthreshold membrane potentials and plays a crucial role in stabilizing the resting membrane potential and dampening repetitive firing.[2] By blocking this current, this compound causes a significant depolarization of the neuronal membrane and an increase in input resistance.[3] This heightened state of excitability means that synaptic inputs produce a larger and more prolonged depolarization.

This enhanced depolarization is critical for the activation of N-methyl-D-aspartate (NMDA) receptors, which are the primary molecular coincidence detectors for the induction of many forms of LTP.[4][5] NMDA receptors are voltage-dependent due to a block by magnesium ions (Mg²⁺) at resting membrane potential. The larger and more sustained depolarization induced by this compound effectively expels the Mg²⁺ block from the NMDA receptor channel, allowing for a greater influx of calcium ions (Ca²⁺) into the postsynaptic spine upon glutamate binding.[6] This increased intracellular Ca²⁺ concentration is the pivotal trigger for a cascade of downstream signaling events that lead to the expression of LTP.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on neuronal excitability and LTP in the rodent hippocampus, as reported in various studies.

Table 1: Effect of this compound on Neuronal Excitability

| Parameter | Species | Hippocampal Region | This compound Concentration | Observed Effect | Reference |

| Membrane Potential | Rat | CA1 | 10 µM | ~2.2 mV depolarization | [3] |

| Input Resistance | Rat | CA1 | 10 µM | ~53.8 MΩ increase | [3] |

Table 2: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)

| LTP Induction Protocol | Species | Hippocampal Region | This compound Concentration | Effect on fEPSP Slope | Reference |

| Sub-threshold High-Frequency Stimulation (S2 HFS) | Rat | CA1 (in vivo) | 10 mg/kg (i.p.) | Enabled LTP induction | [7] |

| Supra-threshold High-Frequency Stimulation (S1 HFS) | Rat | CA1 (in vivo) | 10 mg/kg (i.p.) | No significant alteration of established LTP | [7] |

| Theta Burst Pairing (TBP) with subthreshold EPSPs | Rat | CA1 | 10 µM | Induced robust, pathway-specific LTP (to ~284% of baseline) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for investigating the effects of this compound on hippocampal LTP.

Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Acute Hippocampal Slices

This protocol is adapted from standard methods for recording LTP in rodent hippocampal slices.[8][9][10]

1. Slice Preparation:

-

Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Cutting ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 7 MgCl₂, 0.5 CaCl₂.[2]

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged chamber containing standard ACSF, bubbled with 95% O₂ / 5% CO₂, and allow them to recover for at least 1 hour at 32-34°C.

-

Recording ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, 2 CaCl₂.[2]

2. Electrophysiological Recording:

-

Place a slice in a recording chamber continuously perfused with oxygenated ACSF at 32-34°C.

-

Position a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

Place a recording electrode (a glass micropipette filled with ACSF) in the stratum radiatum of the CA1 area to record fEPSPs.[11][12]

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit a fEPSP with a slope that is 30-50% of the maximum.

3. LTP Induction and this compound Application:

-

To investigate the effect of this compound on LTP induction, bath-apply this compound (e.g., 10 µM) to the slice for a pre-incubation period of 20-30 minutes before inducing LTP.

-

Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[13]

-

For studying the effect on sub-threshold stimulation, a weaker protocol (e.g., fewer bursts) can be used that does not normally induce LTP.

4. Data Analysis:

-

Continue recording fEPSPs for at least 60 minutes post-LTP induction.

-

Measure the slope of the fEPSP as an index of synaptic strength.

-

Normalize the fEPSP slope to the pre-LTP baseline and plot the data over time. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.[14]

Protocol 2: Whole-Cell Patch-Clamp Recordings from CA1 Pyramidal Neurons

This protocol allows for a more detailed investigation of the cellular mechanisms underlying the effects of this compound.[15][16][17]

1. Slice Preparation:

-

Prepare acute hippocampal slices as described in Protocol 1.

2. Whole-Cell Recording:

-

Visually identify CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette (4-7 MΩ) filled with an intracellular solution.

-

Intracellular Solution Composition (in mM): 135 K-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2-7.3 with KOH.

-

Record in current-clamp mode to measure membrane potential and firing properties, or in voltage-clamp mode to measure synaptic currents.

3. LTP Induction and this compound Application:

-

Bath-apply this compound (e.g., 10 µM) and allow it to equilibrate.

-

A common LTP induction protocol in whole-cell recordings is to pair presynaptic stimulation with postsynaptic depolarization. For example, deliver presynaptic stimuli at 1-2 Hz for 1-2 minutes while depolarizing the postsynaptic neuron to 0 mV.

4. Data Analysis:

-

Monitor excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) before and after the pairing protocol.

-

Analyze changes in EPSC/EPSP amplitude, membrane potential, input resistance, and action potential firing patterns.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the facilitation of hippocampal LTP by this compound.

Caption: Signaling pathway of this compound-mediated facilitation of LTP.

Caption: Experimental workflow for studying this compound's effect on LTP.

Caption: Logical relationship of Kv7 inhibition and facilitated LTP.

Conclusion

This compound serves as a powerful tool for elucidating the role of Kv7 channels and the M-current in the modulation of synaptic plasticity. By increasing neuronal excitability and enhancing postsynaptic depolarization, this compound effectively lowers the threshold for LTP induction in the hippocampus. This action is primarily mediated by the facilitation of NMDA receptor activation and subsequent calcium-dependent signaling pathways. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating Kv7 channels for cognitive enhancement and the treatment of neurological disorders characterized by deficits in synaptic plasticity.

References

- 1. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal S… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous recording of the field-EPSP as well as the population spike in the CA1 region in freely moving rats by using a fixed "double"-recording electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

Investigating Neuronal Hyperexcitability with XE991: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of XE991, a potent pharmacological tool used to investigate the mechanisms of neuronal hyperexcitability. By blocking specific potassium channels, this compound serves as a critical agent for modeling and studying pathological states such as epilepsy, neuropathic pain, and cognitive disorders. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and illustrates relevant pathways and workflows.

Core Mechanism of Action: KCNQ/Kv7 Channel Blockade

This compound is a potent and selective antagonist of the Kv7 (or KCNQ) family of voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability. The heteromeric assembly of KCNQ2 and KCNQ3 subunits is the primary molecular basis for the "M-current," a sub-threshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and prevents repetitive action potential firing.[1][4]

By inhibiting these channels, this compound reduces the M-current, leading to several key effects that promote neuronal hyperexcitability:

-

Membrane Depolarization: Blockade of the hyperpolarizing M-current brings the neuron's resting membrane potential closer to the threshold for firing an action potential.[5][6][7][8]

-

Increased Firing Rate: The reduction in potassium efflux during depolarization allows for more frequent and sustained action potential firing in response to stimuli.[9][10]

-

Enhanced Synaptic Transmission: this compound has been shown to increase the frequency of spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs), suggesting an enhancement of neurotransmitter release.[11]

Notably, the inhibitory action of this compound is state-dependent, meaning it more effectively blocks KCNQ channels when they are in an activated or "open" state.[4][12][13] This property is crucial when interpreting experimental results, as the drug's efficacy can be influenced by the baseline activity level of the neurons under investigation.

Figure 1. Mechanism of this compound-induced neuronal hyperexcitability.

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations and key electrophysiological effects of this compound reported across various studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound on KCNQ Channels

| Channel Subtype | IC₅₀ Value (μM) | Reference |

| Kv7.2 + Kv7.3 (KCNQ2/3) / M-Current | 0.6 - 0.98 | [1][3][14] |

| Kv7.1 (KCNQ1) | 0.75 | [1][3][14] |

| Kv7.2 (KCNQ2) | 0.71 | [3][14] |

| Kv7.1/minK (KCNE1) | 11.1 | [1] |

| ERG1 | 107 | [15] |

Note: Care should be taken at higher concentrations, as this compound can exhibit off-target effects on other channels, such as ERG potassium channels.[15]

Table 2: Electrophysiological Effects of this compound Application

| Parameter | Species/Preparation | This compound Conc. | Observed Effect | Reference |

| Resting Membrane Potential | Rat DRG Neurons | 10 μM | Significant depolarization | [8] |

| Resting Membrane Potential | Mouse Calyx of Held | 10 μM | Depolarization by 5.2 ± 1.3 mV | [5][6] |

| Resting Membrane Potential | Rat CA3 Pyramidal Neurons | 10 μM | Depolarization from -62.4 to -57.0 mV | [9] |

| Resting Membrane Potential | Locust LGMD Neuron | ~100-200 μM | Depolarization by ~4 mV | [7] |

| Action Potential Firing | Rat CA3 Pyramidal Neurons | 20 μM | Increased firing from 1.4 to 3.1 APs (in response to current step) | [9] |

| Action Potential Firing | Rat CA1 Pyramidal Neurons | 1 μM | Converted 33.3% of neurons to bursting mode | [16] |

| Action Potential Half-width | Mouse Calyx of Held | 10 μM | Broadened from 0.46 to 1.27 ms | [5] |

| Afterhyperpolarization (AHP) | Rat CA3 Pyramidal Neurons | 20 μM | Amplitude decreased from 3.4 to 1.8 mV | [9] |

| Spontaneous EPSC Frequency | Rat Hippocampal Slices | 10 μM | Increased by 147.56% | [11] |

| Miniature EPSC Frequency | Rat Hippocampal Slices | 10 μM | Increased by 82.21% | [11] |

| Threshold Potential | Rat Motor Nerve Fibers | 100 μM | Decreased from 22.6 to 19.0 mV | [17] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline standard protocols for using this compound in both in vitro and in vivo models of neuronal hyperexcitability.

In Vitro Model: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents and membrane potential in individual neurons, providing a precise assessment of this compound's effects.

Objective: To measure this compound-sensitive M-currents and the resulting changes in neuronal excitability in brain slices.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂, 5% CO₂) slicing solution (e.g., a modified, low-Ca²⁺/high-Mg²⁺ artificial cerebrospinal fluid - aCSF).

-

Cut coronal or sagittal slices (e.g., 300-400 μm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

-

Transfer slices to a holding chamber with standard aCSF (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose) and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with carbogenated aCSF at a constant temperature (e.g., 32-34°C).

-

Visualize neurons (e.g., CA1 pyramidal cells) using DIC optics.

-

Prepare patch pipettes (3-6 MΩ resistance) from borosilicate glass and fill them with an intracellular solution (e.g., in mM: 130 K-gluconate, 15 KCl, 3 MgCl₂, 10 HEPES, 0.3 GTP, 2 ATP; pH adjusted to 7.2).[18][19]

-

-

M-Current Measurement (Voltage-Clamp):

-

Hold the neuron at a depolarized potential where M-channels are active (e.g., -20 to -30 mV).[8][18]

-

Apply hyperpolarizing voltage steps (e.g., to -60 mV for 500 ms) to deactivate the M-current. The relaxing outward current upon hyperpolarization represents the M-current.[8]

-

Obtain a baseline recording.

-

Bath-apply this compound (e.g., 10-20 μM) and repeat the voltage-step protocol.

-

The this compound-sensitive current is calculated by subtracting the current trace in the presence of this compound from the control trace.[21]

-

-

Excitability Measurement (Current-Clamp):

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.

-

Bath-apply this compound (e.g., 10 μM) and record changes in resting membrane potential and firing patterns in response to the same current injections.

-

Figure 2. Experimental workflow for in vitro patch-clamp studies using this compound.

In Vivo Model: Chemoconvulsant-Induced Seizures

This compound can be used in animal models to lower the seizure threshold or to study the contribution of M-current dysfunction to epileptogenesis.

Objective: To determine if blocking the M-current with this compound exacerbates seizures induced by a chemoconvulsant like pilocarpine or kainic acid.

Methodology:

-

Animal Preparation:

-

Use adult rodents (e.g., 2-3 month old C57BL/6 mice).[18]

-

Allow animals to acclimate to the testing environment.

-

-

Chemoconvulsant Administration:

-

This compound Administration:

-

At a set time point after chemoconvulsant injection (e.g., 30 minutes for pilocarpine, 60 minutes for kainate), administer this compound (e.g., 2 mg/kg, i.p.) or a vehicle control (e.g., saline).[18]

-

-

Behavioral Monitoring:

-

Videotape the animals and score seizure severity over several hours using a standardized scale (e.g., the modified Racine scale).

-

Monitor for the onset of status epilepticus and note any mortality.

-

-

Endpoint Analysis (Optional):

Figure 3. Logical workflow for an in vivo chemoconvulsant seizure study with this compound.

Applications in Research and Drug Development

This compound is more than a tool for inducing hyperexcitability; it is integral to understanding disease and developing new therapies.

-

Validating KCNQ Channels as a Therapeutic Target: By demonstrating that M-current inhibition with this compound can induce pathological states (e.g., seizures, enhanced pain signaling), researchers validate that openers of these channels (like retigabine) are a viable therapeutic strategy.[2][22]

-

Investigating Channelopathies: In genetic models of epilepsy where KCNQ mutations are present, this compound can be used to probe the functional consequences of the mutation and to understand how pharmacological blockade compares to the genetic deficit.[18][23][24]

-

Cognitive Enhancement Research: this compound has been shown to enhance learning and memory in animal models, likely by lowering the threshold for inducing long-term potentiation (LTP).[25][26] This makes it a valuable tool for exploring the role of the M-current in cognitive processes and for screening compounds aimed at treating cognitive decline.

-

In Vitro Disease Modeling: this compound can be applied to neuronal cultures derived from induced pluripotent stem cells (iPSCs) from patients with neurological disorders to study how KCNQ channel dysfunction contributes to the disease phenotype in a human-specific context.[27]

Figure 4. Role of this compound in a drug discovery pipeline for KCNQ channel modulators.

Conclusion

This compound is an indispensable pharmacological agent for the study of neuronal excitability. Its specific action as a state-dependent blocker of KCNQ/Kv7 channels allows researchers to precisely manipulate the M-current, providing a robust method for inducing and investigating neuronal hyperexcitability in vitro and in vivo. Through its application in electrophysiology, behavioral models, and drug screening platforms, this compound continues to advance our understanding of the fundamental mechanisms of neuronal function and its dysregulation in neurological disease, paving the way for novel therapeutic interventions.

References

- 1. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 2. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XE 991 dihydrochloride | Potassium Channel | TargetMol [targetmol.com]

- 4. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KCNQ Channels Enable Reliable Presynaptic Spiking and Synaptic Transmission at High Frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kv7/KCNQ Channels Control Action Potential Phasing of Pyramidal Neurons during Hippocampal Gamma Oscillations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and Molecular Mechanisms Underlying Altered Excitability of Cardiac Efferent Neurons in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 13. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Modulation of ERG channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Attenuating M-current suppression in vivo by a mutant Kcnq2 gene knock-in reduces seizure burden, and prevents status epilepticus-induced neuronal death and epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel antiseizure medications in the development pipeline: promising candidates and recent failures | springermedizin.de [springermedizin.de]

- 23. researchgate.net [researchgate.net]

- 24. escholarship.org [escholarship.org]

- 25. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

XE991 as a Pharmacological Tool for Studying Kv7 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991, 1, is a potent and selective antagonist of Kv7 (KCNQ) voltage-gated potassium channels.[2][3] Its ability to block the M-current, a subthreshold, non-inactivating potassium current critical for regulating neuronal excitability, has established it as an indispensable tool in neuroscience research.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Core Concepts: Mechanism of Action

This compound functions as a state-dependent inhibitor of Kv7 channels, preferentially binding to and blocking the channels in their activated (open) state.[1][6][7] This voltage-dependent inhibition means that this compound is more effective at depolarized membrane potentials where the probability of Kv7 channel opening is higher.[1][8] The inhibition kinetics are facilitated at more positive potentials.[1][8] Studies have shown that the voltage dependence of this compound inhibition is closely coupled to the voltage dependence of channel activation.[1][6] For instance, the Kv7 activator retigabine, which shifts the channel's activation to more hyperpolarized potentials, also shifts the effective potential for this compound inhibition in the same direction.[1] Conversely, mutations that shift activation to more depolarized potentials also shift the effective inhibitory potential of this compound.[1][8]

The slow onset of this compound's effect is consistent with its use-dependent nature, requiring channel activation for significant block to occur.[9] While this compound is a potent blocker of several Kv7 subtypes, its washout is notably slow and often incomplete, with one study showing only about 30% current recovery after a 10-minute washout.[6][7][8] This has been attributed in part to the surface transport of Kv7.2 channels.[8]

Off-Target Effects

It is crucial for researchers to be aware of potential off-target effects. At concentrations typically used for studying Kv7 channels (e.g., 10 μM), this compound has been shown to inhibit glycinergic transmission by directly antagonizing glycine receptors. However, it does not appear to affect GABAA receptors.[10] While generally selective for Kv7 channels over other potassium channels like Kv1.2 and Kv4.3, researchers should exercise caution and consider appropriate controls.[11]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory potency of this compound varies across different Kv7 channel subtypes and their subunit compositions. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Channel Subtype | IC50 (μM) | Cell Type/System | Reference(s) |

| Kv7.1 (KCNQ1) | 0.75 | HEK293 cells | [12] |

| Kv7.1 + minK (IKs) | 11.1 | Oocytes | [2][3][13][14] |

| Kv7.2 (KCNQ2) | 0.71 | HEK293 cells | [15][12] |

| Kv7.2/Kv7.3 (KCNQ2/3) | 0.6 - 0.98 | HEK293 cells / M-current | [2][3][12] |

| Kv7.4 | ~1-5 | Not specified | [13][16] |

| Kv7.5 | ~60 | Not specified | [13] |

| Native M-current | 0.98 | Not specified | [2][3][15][12] |

| Murine Portal Vein Smooth Muscle Cells | 5.8 | mPV SMCs | [11][17] |

Experimental Protocols

The following are generalized protocols for common experimental paradigms using this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is designed to measure the effect of this compound on Kv7 currents in isolated cells, such as cultured neurons or heterologous expression systems (e.g., CHO or HEK293 cells).

1. Cell Preparation:

-

Culture cells to an appropriate confluency (e.g., 30%) on glass coverslips.[1]

-

For heterologous expression, transfect cells with plasmids encoding the Kv7 channel subunits of interest.[1]

-

Isolate cells for recording, ensuring they are healthy and have a smooth membrane appearance.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like water or DMSO.[2][3] Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.

3. Recording Configuration:

-

Use a patch-clamp amplifier in the whole-cell configuration.[11]

-

Maintain cells at a holding potential where Kv7 channels are typically closed (e.g., -60 mV to -70 mV).[1][11]

4. Voltage Protocol:

-

To elicit Kv7 currents, apply depolarizing voltage steps (e.g., from -60 mV to +20 mV for 200-500 ms).[11]

-

To study the voltage-dependence of inhibition, apply this compound at various holding potentials or during different phases of the voltage protocol.[1] For example, to demonstrate state-dependence, apply this compound while holding the cell at a hyperpolarized potential (e.g., -70 mV) and then at a depolarized potential (e.g., 0 mV).[1]

5. Data Acquisition and Analysis:

-

Record currents before, during, and after the application of this compound.

-

Measure the peak or steady-state outward current amplitude.

-

To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to a logistic function.[11]

In Vivo Studies

This protocol outlines a general approach for investigating the effects of this compound on physiological processes in animal models.

1. Animal Model:

-

Select an appropriate animal model (e.g., rat, mouse) based on the research question.

2. This compound Administration:

-

This compound can be administered systemically, for example, via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been used in rats to study effects on long-term potentiation (LTP).[18]

-

For more localized effects, intracerebroventricular (i.c.v.) administration can be used.[19]

-

The vehicle for this compound will depend on the salt form used (e.g., dihydrochloride is water-soluble).[2]

3. Experimental Paradigm:

-

Cognitive Enhancement: Assess learning and memory using behavioral tasks (e.g., Morris water maze, passive avoidance) before and after this compound administration.[20]

-

Neuroprotection: In models of neurodegenerative diseases like Parkinson's, this compound can be administered to assess its protective effects on specific neuronal populations (e.g., dopaminergic neurons).[19]

-

Synaptic Plasticity: In anesthetized animals, record field excitatory postsynaptic potentials (fEPSPs) in brain regions like the hippocampus to measure the effect of this compound on LTP induction.[18]

4. Data Analysis:

-

Analyze behavioral data using appropriate statistical tests to compare the performance of this compound-treated animals to vehicle-treated controls.

-

For electrophysiological data, measure parameters such as the slope of the fEPSP to quantify synaptic strength.[18]

-

For neuroprotection studies, use techniques like immunohistochemistry and western blotting to quantify neuronal survival and protein expression.[19]

Visualizations: Pathways and Workflows

Signaling Pathway: Gq/11-Coupled Receptor-Mediated Inhibition of Kv7 Channels

Kv7 channels are key targets of modulation by various G-protein coupled receptors (GPCRs), particularly those coupled to Gq/11 proteins, such as muscarinic M1 receptors.[21][22] This pathway is a fundamental mechanism for regulating neuronal excitability.

Caption: Gq/11-coupled receptor signaling cascade leading to the inhibition of Kv7 channels via PIP2 depletion.

Experimental Workflow: Characterizing this compound's Effect on Kv7 Channels

This workflow outlines the typical steps involved in an electrophysiological experiment to characterize the inhibitory effects of this compound.

Caption: Standard experimental workflow for patch-clamp analysis of this compound's effect on Kv7 channels.

Logical Diagram: State-Dependent Inhibition by this compound

This diagram illustrates the principle of state-dependent inhibition, where this compound has a higher affinity for the activated, open state of the Kv7 channel.

Caption: Model of this compound's state-dependent block, showing preferential binding to the open channel state.

Conclusion

This compound is a powerful and widely used pharmacological tool for dissecting the physiological and pathophysiological roles of Kv7 channels. Its state-dependent mechanism of action provides a valuable means to probe the function of these channels in their active state. A thorough understanding of its potency, selectivity, and potential off-target effects, combined with rigorous experimental design, is essential for obtaining clear and interpretable results. This guide serves as a foundational resource for researchers employing this compound to advance our understanding of Kv7 channel biology and its implications for health and disease.

References

- 1. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 3. XE 991 dihydrochloride | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. scispace.com [scispace.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular basis for differential sensitivity of KCNQ and I(Ks) channels to the cognitive enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]

- 16. Frontiers | Kv7(KCNQ)-K+-Channels Influence Total Peripheral Resistance in Female but Not Male Rats, and Hamper Catecholamine Release in Hypertensive Rats of Both Sexes [frontiersin.org]

- 17. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

XE991: A Technical Guide to a Potent KCNQ Channel Blocker

Foreword

This document provides an in-depth technical overview of XE991, a potent blocker of voltage-gated potassium channels of the KCNQ (Kv7) family. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, mechanism of action, and experimental application of this compound. This guide consolidates key quantitative data, details established experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: Discovery and Rationale

This compound, chemically known as 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, was developed as a more potent structural analog of linopirdine.[1] The primary rationale for its development was to create a tool compound and potential therapeutic agent with enhanced activity as a cognitive enhancer.[2] The underlying hypothesis was that by blocking KCNQ channels, which are responsible for the M-current, neuronal excitability would be increased, leading to enhanced neurotransmitter release and improved cognitive function.[2][3] The M-current plays a crucial role in regulating the resting membrane potential and firing frequency of neurons.[3][4] Its inhibition was therefore a key target for therapeutic intervention in conditions associated with cognitive decline, such as Alzheimer's disease.[2][5] Although no clinical trials have been conducted with this compound, it has become a widely used research tool to investigate the physiological and pathophysiological roles of KCNQ channels.[1]

Physicochemical Properties

This compound is typically used in its dihydrochloride salt form for research purposes. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₀N₂O (base) | [6] |

| C₂₆H₂₂Cl₂N₂O (dihydrochloride) | ||

| Molecular Weight | 376.45 g/mol (base) | [6] |

| 449.37 g/mol (dihydrochloride) | ||

| CAS Number | 122955-42-4 (base) | [6] |

| 122955-13-9 (dihydrochloride) | [2] | |

| Appearance | Crystalline solid | [7] |

| Solubility | Water: Soluble up to 100 mM (dihydrochloride) | |

| DMSO: ~2 mg/mL (hydrochloride) | [7] | |

| DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL (hydrochloride) | [7] | |

| Purity | ≥98% (Commercially available) | [2] |

Mechanism of Action

This compound is a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels. These channels are tetramers composed of subunits encoded by the KCNQ gene family (KCNQ1-5).[2] The blockade of these channels by this compound inhibits the M-current, a subthreshold, non-inactivating potassium current that is crucial for stabilizing the membrane potential and preventing repetitive firing in neurons.[4] By inhibiting the M-current, this compound leads to membrane depolarization and an increase in neuronal excitability.[8]

The inhibitory action of this compound is state-dependent, favoring the activated state of the KCNQ channel.[1][9] This means that this compound is more effective at blocking the channels when they are open, which occurs at more depolarized membrane potentials.[1] The inhibition kinetics are facilitated at these depolarized potentials.[9]

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits potent inhibitory activity against several KCNQ channel subtypes. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. The selectivity of this compound is notable, as it is significantly less potent against other types of potassium channels, such as Kv1.2 and Kv4.3.

| Target | IC₅₀ (μM) | Reference |

| KCNQ1 (Kv7.1) | 0.75 | [5][10] |

| KCNQ2 (Kv7.2) | 0.71 | [5][10] |

| KCNQ2 + KCNQ3 | 0.6 | [5][10] |

| M-current (native) | 0.98 | [5][10] |

| KCNQ1/minK (IKs) | 11.1 | |

| Kv1.2 | >100 | |

| Kv4.3 | >43 |

This compound also enhances the release of acetylcholine (ACh) from brain slices with a half-maximal effective concentration (EC₅₀) of 490 nM.[2][6]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to measure the effect of this compound on KCNQ currents in isolated cells.

Objective: To determine the IC₅₀ of this compound for KCNQ channels and to characterize the voltage- and state-dependence of the block.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Cells expressing KCNQ channels (e.g., CHO cells, primary neurons)

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare cells for recording in a perfusion chamber on the microscope stage.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -70 mV) where KCNQ channels are predominantly closed.[1]

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments for 200 ms) to elicit KCNQ currents.[8]

-

Begin perfusion with the external solution containing a known concentration of this compound. Allow 5 minutes for equilibration.[8]

-

Repeat the voltage-step protocol to measure the inhibited currents.

-

To determine the IC₅₀, repeat steps 6 and 7 with a range of this compound concentrations.

-

To assess state-dependence, vary the holding potential or the duration and frequency of depolarizing pulses during this compound application.[1]

The following diagram outlines the experimental workflow for whole-cell patch-clamp analysis.

In Vivo Assessment of Cognitive Enhancement

This protocol provides a general framework for evaluating the effects of this compound on learning and memory in rodent models.

Objective: To determine if this compound can improve performance in cognitive tasks.

Materials:

-

Rodents (e.g., mice, rats)